molecular formula C7H8O3 B13808510 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one

4-Ethynyl-5-hydroxy-3-methyloxolan-2-one

Cat. No.: B13808510
M. Wt: 140.14 g/mol
InChI Key: ZEJNALGYAIIPJW-UHFFFAOYSA-N
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Description

4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is a chemical compound with a unique structure that includes an ethynyl group, a hydroxyl group, and a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethynyl derivatives and hydroxyl-containing compounds in the presence of catalysts to facilitate the formation of the oxolanone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-5-hydroxy-3-methyloxolan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ethynyl group may produce alkenes.

Scientific Research Applications

4-Ethynyl-5-hydroxy-3-methyloxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the activity of enzymes or receptors, while the hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in synthetic chemistry and potential therapeutic applications.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

4-ethynyl-5-hydroxy-3-methyloxolan-2-one

InChI

InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h1,4-5,7,9H,2H3

InChI Key

ZEJNALGYAIIPJW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(OC1=O)O)C#C

Origin of Product

United States

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